molecular formula C15H16N6OS B2998438 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 941922-65-2

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2998438
M. Wt: 328.39
InChI Key: KOLVWRNNOTUMCZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Non-racemic Atropisomeric (Thio)ureas as Anion Receptors

A study on non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas explored their use as neutral enantioselective anion receptors for amino acid derivatives. Contrary to expectations, association constants were smaller with thioureas than with corresponding ureas, a discovery attributed to differences in conformation and intramolecular hydrogen bonding, which could have implications in bifunctional organocatalysis (Roussel et al., 2006).

Antimicrobial Activity of Urea and Thiourea Derivatives

The synthesis of novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine (an intermediate of valsartan) showed significant in vitro antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Vedavathi et al., 2017).

Cytotoxicity and DNA-Topoisomerase Inhibitory Activity

Research into the cytotoxic effects and DNA-topoisomerase inhibitory activity of new asymmetric ureas and thioureas revealed promising antiproliferative action against Ehrlich carcinoma and K562 human leukemia cells. These findings suggest the therapeutic potential of these compounds in cancer treatment (Esteves-Souza et al., 2006).

Molecular Structure and Computational Studies

A study on the molecular structure and computational analysis of 2-((2-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol and its monomer and dimer forms using DFT calculations illuminated the compound's photochromic nature and intramolecular hydrogen bonding. The research also explored its potential in developing new antitumor agents, demonstrating the compound's NLO properties and its stable complex formation with CDK2, suggesting inhibitory effects against this enzyme (Karakurt et al., 2016).

Anticancer Activity of Urea Derivatives

Another study focused on the synthesis and antiproliferative evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines. Compounds in this series demonstrated significant anticancer activity, offering a new avenue for the development of potential BRAF inhibitors for cancer therapy (Feng et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-10-5-6-12(8-11(10)2)21-13(18-19-20-21)9-16-15(22)17-14-4-3-7-23-14/h3-8H,9H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLVWRNNOTUMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

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